molecular formula C19H15F2N3O2S2 B2403907 N-(4-fluorophenyl)-2-((4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941921-71-7

N-(4-fluorophenyl)-2-((4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2403907
CAS No.: 941921-71-7
M. Wt: 419.46
InChI Key: JLDXYDBTRQSXDX-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15F2N3O2S2 and its molecular weight is 419.46. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Applications

A study by Sunder and Maleraju synthesized derivatives of a similar compound, which were assayed for anti-inflammatory activity. Among these, some showed significant to moderate anti-inflammatory effects, highlighting the potential of such compounds in anti-inflammatory drug development (Sunder & Maleraju, 2013).

Anticancer Applications

Research by Abu-Melha focused on the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which showed potent cytotoxic results against breast cancer cell lines. This indicates the relevance of similar compounds in anticancer drug development (Abu-Melha, 2021).

Optoelectronic Properties

A study by Camurlu and Guven investigated the optoelectronic properties of thiazole-based polythiophenes, which could be relevant to the application of similar compounds in optoelectronic devices (Camurlu & Guven, 2015).

Antibacterial Activity

Lu et al. designed and synthesized N-phenylacetamide derivatives containing 4-arylthiazole moieties, which showed promising antibacterial activities against various bacteria, demonstrating the potential of such compounds in the development of new antibacterial agents (Lu, Zhou, Wang, & Jin, 2020).

Properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2S2/c20-12-4-6-14(7-5-12)22-18(26)11-28-19-24-16(10-27-19)9-17(25)23-15-3-1-2-13(21)8-15/h1-8,10H,9,11H2,(H,22,26)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDXYDBTRQSXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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